![molecular formula C5H9ClF3NS B13611552 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride](/img/structure/B13611552.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is a chemical compound with the molecular formula C5H9ClF3NS It is known for its unique structural features, which include a trifluoroethyl group attached to an azetidine ring via a sulfanyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride typically involves the reaction of azetidine with 2,2,2-trifluoroethylthiol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.
化学反应分析
Types of Reactions
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced under specific conditions.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced azetidine derivatives.
Substitution: Substituted azetidine compounds.
科学研究应用
3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfanyl group can form covalent bonds with target proteins, leading to modulation of their activity. The azetidine ring provides structural rigidity, contributing to the compound’s stability and reactivity.
相似化合物的比较
Similar Compounds
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]pyrrolidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]piperidine hydrochloride
- 3-[(2,2,2-Trifluoroethyl)sulfanyl]morpholine hydrochloride
Uniqueness
Compared to similar compounds, 3-[(2,2,2-Trifluoroethyl)sulfanyl]azetidine hydrochloride is unique due to its azetidine ring, which imparts distinct chemical and physical properties. The trifluoroethyl group enhances its reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
分子式 |
C5H9ClF3NS |
|---|---|
分子量 |
207.65 g/mol |
IUPAC 名称 |
3-(2,2,2-trifluoroethylsulfanyl)azetidine;hydrochloride |
InChI |
InChI=1S/C5H8F3NS.ClH/c6-5(7,8)3-10-4-1-9-2-4;/h4,9H,1-3H2;1H |
InChI 键 |
APIWBGYCAHQWFN-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)SCC(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


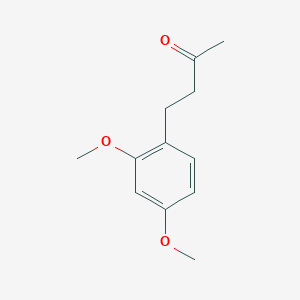
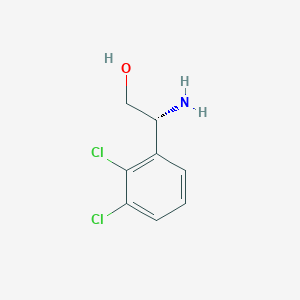
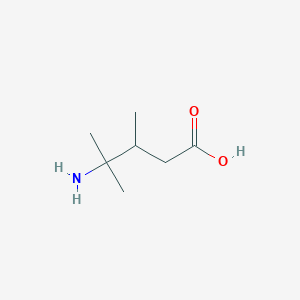
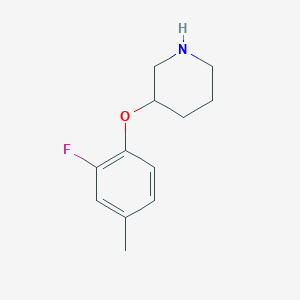
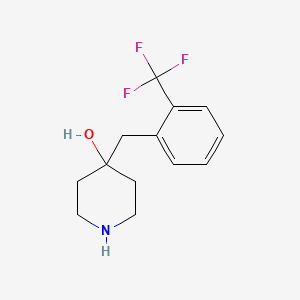
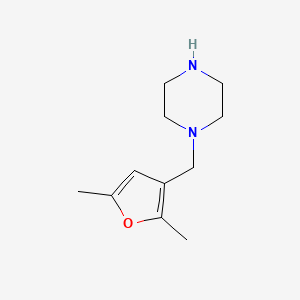
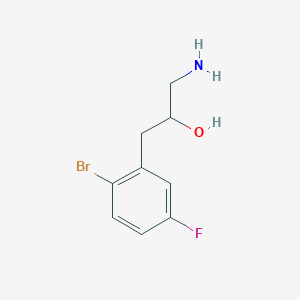
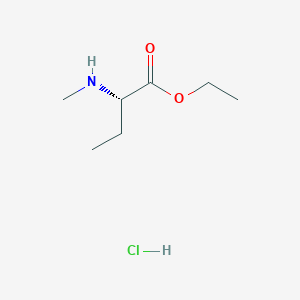
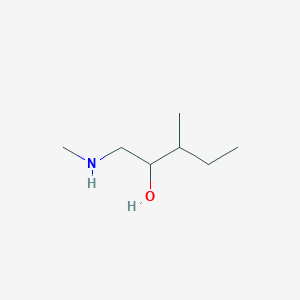
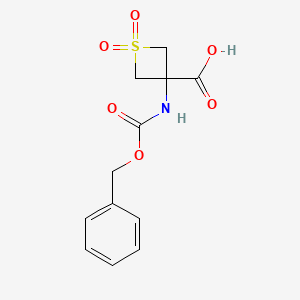
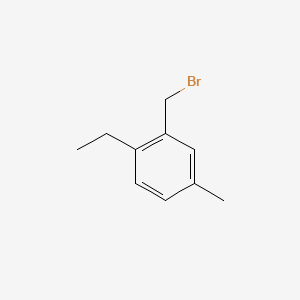
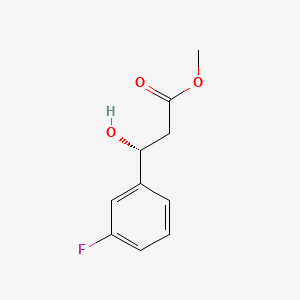
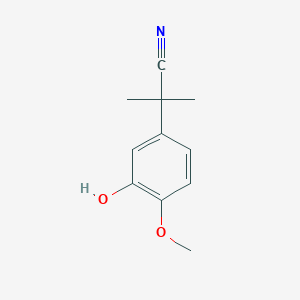
![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-ol](/img/structure/B13611565.png)
